Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Brand Name: Vulcanchem
CAS No.: 1351620-48-8
VCID: VC11878970
InChI: InChI=1S/C17H24N4O4S2/c1-27(24,25)21-8-4-12(5-9-21)16(23)20-7-6-13-14(10-20)26-17(18-13)19-15(22)11-2-3-11/h11-12H,2-10H2,1H3,(H,18,19,22)
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Molecular Formula: C17H24N4O4S2
Molecular Weight: 412.5 g/mol

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-

CAS No.: 1351620-48-8

Cat. No.: VC11878970

Molecular Formula: C17H24N4O4S2

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- - 1351620-48-8

Specification

CAS No. 1351620-48-8
Molecular Formula C17H24N4O4S2
Molecular Weight 412.5 g/mol
IUPAC Name N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C17H24N4O4S2/c1-27(24,25)21-8-4-12(5-9-21)16(23)20-7-6-13-14(10-20)26-17(18-13)19-15(22)11-2-3-11/h11-12H,2-10H2,1H3,(H,18,19,22)
Standard InChI Key XTESJHQUTNJZAE-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Canonical SMILES CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound’s backbone consists of a thiazolo[5,4-c]pyridine ring system, a bicyclic structure comprising a thiazole (sulfur- and nitrogen-containing heterocycle) fused to a pyridine ring. The tetrahydro modification (4,5,6,7-tetrahydro) indicates partial saturation, reducing aromaticity and enhancing conformational flexibility . Key substituents include:

  • Cyclopropanecarboxamide: A cyclopropane ring fused to a carboxamide group, introducing steric rigidity and potential hydrogen-bonding interactions.

  • 1-(Methylsulfonyl)-4-piperidinyl carbonyl: A piperidine ring (six-membered amine) substituted with a methylsulfonyl group at position 1 and a carbonyl group at position 4, likely contributing to solubility and target binding .

Molecular Properties

PropertyValue
Molecular FormulaC22H23N5O3S\text{C}_{22}\text{H}_{23}\text{N}_{5}\text{O}_{3}\text{S}
Molecular Weight437.5 g/mol
CAS Number1798540-35-8
Key Functional GroupsThiazole, pyridine, carboxamide, sulfonyl, piperidine

The methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3) enhances electronegativity and may improve metabolic stability by resisting oxidative degradation .

Synthesis and Manufacturing Considerations

Cyclopropanecarboxamide Synthesis

The cyclopropanecarboxamide moiety is synthesized via ester ammonolysis, as detailed in patent US5068428A . Cyclopropanecarboxylic esters (e.g., isobutyl cyclopropanecarboxylate) react with ammonia (NH3\text{NH}_3) in the presence of alkali metal alcoholates (e.g., sodium isobutoxide) at 60–200°C. This method achieves high purity (>99%) and yields up to 98% under optimized conditions :

RCOOR+NH3AlcoholateRCONH2+ROH\text{RCOOR}' + \text{NH}_3 \xrightarrow{\text{Alcoholate}} \text{RCONH}_2 + \text{R}'\text{OH}

Key parameters:

  • Catalyst: Sodium isobutoxide (6–14 mol% relative to ester).

  • Temperature: 100°C optimal for minimizing side reactions.

  • Solvent: Absence of hydrocarbons prevents azeotrope formation, simplifying purification .

Research Applications and Future Directions

Preclinical Studies

While no direct studies on this compound are published, related analogs show:

  • Anticancer Activity: Thiazolo-pyridines induce mitotic arrest by targeting Bub1 kinase .

  • Antidiabetic Effects: BACE2 inhibitors improve glucose homeostasis in type 2 diabetes models .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis requires optimization for scalability.

  • Target Selectivity: Structural similarity to kinase and protease inhibitors necessitates selectivity profiling.

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